(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one

Vue d'ensemble

Description

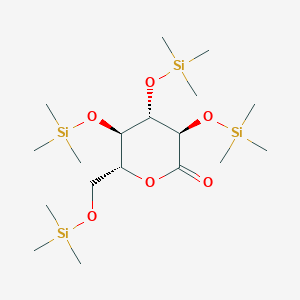

(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one: is a complex organic compound characterized by its multiple trimethylsilyl groups attached to a pyran ring[_{{{CITATION{{{1{(3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{(trimethylsilyl)oxy .... This compound is primarily used as a protecting group in organic synthesis due to its stability and resistance to various chemical reactions[{{{CITATION{{{_2{(3R,4S,5R,6R)-3,4,5-tris(triMethylsilyloxy)-6-((triMethylsilyloxy ...](https://www.guidechem.com/encyclopedia/3r-4s-5r-6r-3-4-5-tris-trimeth-dic1560235.html).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process starting from D-glucose. The key steps involve the protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole. The reaction conditions typically require anhydrous conditions and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with rigorous control of temperature, pressure, and reagent purity to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: This compound primarily undergoes substitution reactions where the trimethylsilyl groups can be replaced by other functional groups. It is resistant to oxidation and reduction reactions, making it an excellent protecting group.

Common Reagents and Conditions:

Substitution Reactions: Use of nucleophiles such as amines or alcohols in the presence of a catalyst.

Conditions: Typically performed under anhydrous conditions and inert atmosphere to prevent hydrolysis.

Major Products Formed:

Substitution Products: Various functionalized pyran derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a versatile reagent in organic chemistry. Its trimethylsilyl groups enhance the stability and reactivity of intermediates during synthesis. Notably:

- Protecting Group : The trimethylsilyl groups can act as protecting groups for hydroxyl functionalities during multi-step synthesis processes.

- Synthesis of Glycosides : It is utilized in the synthesis of glycosides by facilitating the formation of glycosidic bonds through selective protection and deprotection strategies.

Pharmaceutical Applications

(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one is employed in the pharmaceutical industry primarily as an intermediate in the synthesis of drugs:

- Canagliflozin and Dapagliflozin Intermediates : It has been identified as a crucial intermediate in the synthesis pathways of these SGLT2 inhibitors used for treating type 2 diabetes mellitus .

Table 1: Pharmaceutical Applications

| Drug Name | Application | Role of Compound |

|---|---|---|

| Canagliflozin | Type 2 Diabetes Treatment | Intermediate in synthesis |

| Dapagliflozin | Type 2 Diabetes Treatment | Intermediate in synthesis |

Research and Development

In research settings, this compound is often used for:

- Analytical Chemistry : As a standard reference material for the development of analytical methods involving trimethylsilylated derivatives.

- Biochemical Studies : Its derivatives are used to study enzyme activities and interactions due to their modified solubility and stability profiles.

Case Study 1: Synthesis of Dapagliflozin

A detailed study demonstrated the use of this compound as an intermediate in the multi-step synthesis of Dapagliflozin. The research highlighted the efficiency of using this compound to protect reactive hydroxyl groups during key steps in the synthetic pathway .

Case Study 2: Glycoside Formation

Another significant application was reported in a study focusing on glycoside formation where this compound was utilized to facilitate the selective glycosylation process. The results indicated improved yields and selectivity when using trimethylsilyl-protected sugar derivatives compared to traditional methods .

Mécanisme D'action

The compound exerts its effects by acting as a protecting group, preventing the hydroxyl groups from participating in unwanted reactions. The trimethylsilyl groups provide steric hindrance and electronic effects that stabilize the molecule.

Molecular Targets and Pathways:

Molecular Targets: Hydroxyl groups on carbohydrates and other organic molecules.

Pathways: Involves the selective protection and deprotection steps in synthetic pathways.

Comparaison Avec Des Composés Similaires

2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone: Another protecting group with similar applications.

Trimethylsilyl ethers: Common protecting groups used in organic synthesis.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple trimethylsilyl groups, which provide enhanced stability and protection compared to simpler trimethylsilyl ethers.

Activité Biologique

The compound (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one , also known as 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone , is a derivative of D-glucose that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 466.86 g/mol. Its structure features multiple trimethylsilyl groups that enhance its stability and solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₄₂O₆Si₄ |

| Molecular Weight | 466.86 g/mol |

| CAS Number | 32384-65-9 |

| Melting Point | Not specified |

| Boiling Point | 417.2 ± 45.0 °C |

Antidiabetic Properties

One of the primary areas of research regarding this compound is its role as an antidiabetic agent . It serves as an intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for managing type 2 diabetes mellitus . The mechanism involves inhibiting glucose reabsorption in the kidneys, leading to increased glucose excretion and improved glycemic control.

The biological activity of this compound can be attributed to:

- SGLT2 Inhibition : By blocking the SGLT2 transporter in renal tubules, it reduces glucose reabsorption.

- Improved Insulin Sensitivity : Some studies suggest that compounds with similar structures may enhance insulin sensitivity indirectly.

Case Studies and Research Findings

- Dapagliflozin Synthesis : The synthesis of Dapagliflozin from this compound has been documented in various studies as a key pathway for developing effective antidiabetic medications .

- In Vitro Studies : Research has shown that derivatives of this compound exhibit significant activity against various diabetic models in vitro. For instance, studies reported enhanced glucose uptake in muscle cells treated with SGLT2 inhibitors derived from similar compounds .

- Clinical Implications : Clinical trials involving Dapagliflozin have demonstrated its efficacy in lowering blood sugar levels and reducing cardiovascular risks associated with diabetes . The implications for using this compound as a precursor highlight its potential therapeutic benefits.

Comparative Analysis

A comparative analysis of the biological activities of related compounds reveals that while many derivatives exhibit antidiabetic properties, the presence of multiple trimethylsilyl groups enhances stability and bioavailability.

| Compound Name | Biological Activity | Notes |

|---|---|---|

| (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)... | Antidiabetic | Precursor to Dapagliflozin |

| Dapagliflozin | SGLT2 Inhibition | Approved for diabetes management |

| Other SGLT2 Inhibitors | Varies | Different structural modifications affect efficacy |

Propriétés

IUPAC Name |

(3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14-15(22-26(4,5)6)16(23-27(7,8)9)17(18(19)21-14)24-28(10,11)12/h14-17H,13H2,1-12H3/t14-,15-,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGTZLYNGGLPIZ-WCXIOVBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC1C(C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42O6Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451107 | |

| Record name | (3R,4S,5R,6R)-3,4,5-Tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32384-65-9 | |

| Record name | 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32384-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4S,5R,6R)-3,4,5-Tris-trimethylsilanyloxy-6-trimethylsilanyloxymethyl-tetrahydro-pyran-2-on | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032384659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,4S,5R,6R)-3,4,5-Tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.